molecular formula C17H14ClFN2O2 B2533042 1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide CAS No. 1101191-58-5

1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide

Cat. No.: B2533042
CAS No.: 1101191-58-5
M. Wt: 332.76
InChI Key: QGDLPXMRGMBAGN-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide is a synthetic organic compound characterized by the presence of a chloro and fluoro substituent on a benzoyl group, attached to an indoline carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .

Scientific Research Applications

1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways involved: It can modulate signaling pathways related to cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzoyl chloride
  • N-methylindoline-2-carboxamide
  • Indoline derivatives

Uniqueness

1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide is unique due to the combination of its chloro and fluoro substituents on the benzoyl group and the indoline carboxamide structure. This unique combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

1-(2-chloro-6-fluorobenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O2/c1-20-16(22)14-9-10-5-2-3-8-13(10)21(14)17(23)15-11(18)6-4-7-12(15)19/h2-8,14H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDLPXMRGMBAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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